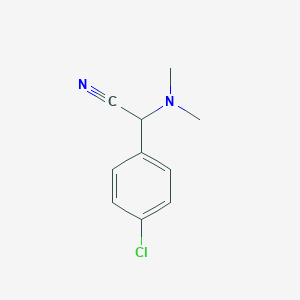

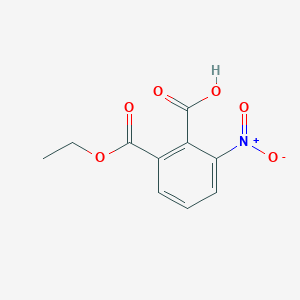

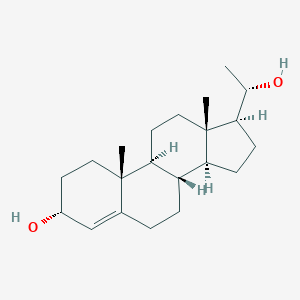

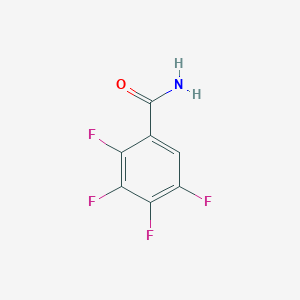

![molecular formula C14H10N2O2 B099190 Methyl benzo[c]cinnoline-4-carboxylate CAS No. 19174-81-3](/img/structure/B99190.png)

Methyl benzo[c]cinnoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Péptido de Crecimiento Osteogénico (10-14), comúnmente conocido como OGP(10-14), es un fragmento biológicamente activo del péptido de crecimiento osteogénico. Este pentapéptido, que consta de los aminoácidos tirosina, fenilalanina, glicina, glicina y glicina, ha demostrado estimular la proliferación, diferenciación y mineralización de las células de la línea osteoblástica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de OGP(10-14) se puede lograr mediante un método totalmente fotoquímico. Esto implica la preparación de aminoácidos fotoquímicamente activables que contienen un derivado de 5,7-dinitroindolina en el C-terminal y un grupo protector Ddz fotolábil en el N-terminal . La transferencia fotoquímica de acilo desde la dinitroindolina a un grupo amino nucleofílico entrante, que crea el enlace amida, requiere una longitud de onda de irradiación de 385 nm. La desprotección del grupo Ddz requiere una longitud de onda más corta (300 nm), haciendo compatibles ambos procesos sucesivos .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para OGP(10-14) no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis de péptidos en fase sólida (SPPS). SPPS permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente, seguida de desprotección y escisión de la resina para producir el péptido deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

OGP(10-14) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. La síntesis implica reacciones de transferencia de acilo fotoquímica y desprotección .

Reactivos y condiciones comunes

Aminoácidos fotoquímicamente activables: Que contienen un derivado de 5,7-dinitroindolina en el C-terminal y un grupo protector Ddz fotolábil en el N-terminal.

Longitudes de onda de irradiación: 385 nm para la transferencia de acilo y 300 nm para la desprotección.

Principales productos formados

El principal producto formado a partir de estas reacciones es el pentapéptido OGP(10-14), que conserva el espectro completo de bioactividades similares al péptido de crecimiento osteogénico .

Aplicaciones Científicas De Investigación

OGP(10-14) ha sido ampliamente estudiado por sus aplicaciones en varios campos:

Regeneración ósea: OGP(10-14) estimula la proliferación, diferenciación, actividad de la fosfatasa alcalina y la mineralización de la matriz de las células de la línea osteoblástica.

Hematopoyesis: OGP(10-14) ha demostrado potencial en la estimulación de la hematopoyesis, la formación de componentes celulares de la sangre.

Materiales biocompatibles: OGP(10-14) se está explorando para su uso en el desarrollo de biomateriales bioactivos capaces de promover la regeneración ósea.

Mecanismo De Acción

OGP(10-14) ejerce sus efectos estimulando la proliferación y diferenciación osteoblástica. Promueve la formación y mineralización ósea a través de la síntesis de osteocalcina y la actividad de la fosfatasa . Los mecanismos moleculares exactos no se comprenden completamente, pero se sabe que implican varias vías moleculares que influyen en el metabolismo óseo .

Comparación Con Compuestos Similares

OGP(10-14) es único en su capacidad de conservar el espectro completo de bioactividades similares al péptido de crecimiento osteogénico. Los compuestos similares incluyen:

Desamino-OGP(10-14): Un derivado de OGP(10-14) con bioactividades similares.

Ciocloestereoisómeros de OGP(10-14): Incluyendo el análogo retro-inverso (Glicina-Glicina-D-Fenilalanina-Glicina-D-Tirosina), que también conserva la actividad similar a la de OGP.

OGP(10-14) destaca por su secuencia de aminoácidos mínima que conserva la bioactividad completa, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Propiedades

Número CAS |

19174-81-3 |

|---|---|

Fórmula molecular |

C14H10N2O2 |

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

methyl benzo[c]cinnoline-4-carboxylate |

InChI |

InChI=1S/C14H10N2O2/c1-18-14(17)11-7-4-6-10-9-5-2-3-8-12(9)15-16-13(10)11/h2-8H,1H3 |

Clave InChI |

WJTXBOOVEUIKST-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23 |

SMILES canónico |

COC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23 |

Sinónimos |

Benzo[c]cinnoline-4-carboxylic acid methyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)